molecular formula C19H14ClN5O2 B2919815 N-(3-chlorophenyl)-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide CAS No. 565167-91-1

N-(3-chlorophenyl)-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide

Cat. No.: B2919815
CAS No.: 565167-91-1
M. Wt: 379.8
InChI Key: PYDJQSLEDXCXKA-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide is a synthetic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties . The structure of this compound includes a chlorophenyl group, a pyrazolo[3,4-d]pyrimidine core, and an acetamide moiety, which contribute to its unique chemical and biological characteristics.

Preparation Methods

The synthesis of N-(3-chlorophenyl)-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

N-(3-chlorophenyl)-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize reaction rates and yields.

Scientific Research Applications

    Chemistry: The compound serves as a valuable intermediate in the synthesis of other biologically active molecules and as a ligand in coordination chemistry.

    Biology: It has shown promising anticancer activity in vitro and in vivo, making it a potential candidate for cancer therapy.

    Medicine: The compound’s ability to inhibit specific enzymes and signaling pathways makes it a potential therapeutic agent for treating diseases such as cancer, inflammation, and infections.

    Industry: It can be used in the development of new pharmaceuticals, agrochemicals, and materials with specific properties.

Comparison with Similar Compounds

N-(3-chlorophenyl)-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide can be compared with other pyrazolo[3,4-d]pyrimidine derivatives, such as:

    N-(4-methoxyphenyl)-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide: This compound has a methoxy group instead of a chloro group, which may result in different biological activities and properties.

    N-(3-bromophenyl)-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide: The presence of a bromo group can influence the compound’s reactivity and interactions with biological targets.

    N-(3-fluorophenyl)-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide: The fluorine atom can enhance the compound’s stability and bioavailability.

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-(3-chlorophenyl)-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN5O2/c20-13-5-4-6-14(9-13)23-17(26)11-24-12-21-18-16(19(24)27)10-22-25(18)15-7-2-1-3-8-15/h1-10,12H,11H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYDJQSLEDXCXKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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